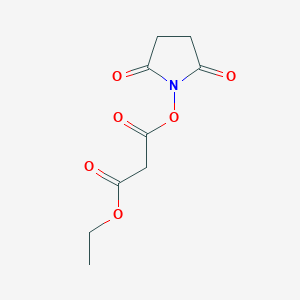
tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate, or TBOP, is an organic compound with a wide range of applications in the scientific research field. It is a useful reagent for synthesizing a number of compounds, and can be used in a variety of biochemical and physiological experiments. TBOP is a versatile compound with numerous advantages, but also some limitations when used in the lab.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : The compound has been used in the synthesis of complex molecules. For example, Weber et al. (1995) demonstrated its use in creating all-cis trisubstituted pyrrolidin-2-one structures, highlighting its utility in constructing molecules with specific chiral configurations (Weber et al., 1995).
Enantioselective Synthesis : Chung et al. (2005) described its role in an enantioselective synthesis process. The compound was part of a method to efficiently synthesize N-tert-butyl disubstituted pyrrolidines, showcasing its importance in the creation of chiral molecules (Chung et al., 2005).
X-Ray Diffraction Studies : Naveen et al. (2007) used this compound in research involving X-ray diffraction to determine the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate. This highlights its role in analytical chemistry and structural biology (Naveen et al., 2007).
Chemical Synthesis and Analysis : In 2021, Çolak et al. synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate starting from tert-butyl 4-oxopiperidine-1-carboxylate. This study showed its application in synthesizing complex organic compounds (Çolak et al., 2021).
Crystallography and Molecular Structure Analysis : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and characterized its structure, showing the compound's relevance in molecular structure analysis (Moriguchi et al., 2014).
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-(4-methylphenyl)sulfonyloxyethyl]-2-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6S/c1-13-5-7-15(8-6-13)26(22,23)24-10-9-14-11-16(20)19(12-14)17(21)25-18(2,3)4/h5-8,14H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHOLNGZIKVTHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CC(=O)N(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(S)-2,6-Di(anthracen-9-yl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1412311.png)




![3,6-Bis[(chlorocarbonyl)oxy]hexahydrofuro-[3,2-b]furan](/img/structure/B1412321.png)
